molecular formula C10H14FNO2 B13039572 1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL

1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL

Cat. No.: B13039572
M. Wt: 199.22 g/mol
InChI Key: ATPBBYQRFBRDJK-UHFFFAOYSA-N
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Description

1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL is an organic compound with a complex structure that includes an amino group, a fluoro-substituted aromatic ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the fluoro-substituted aromatic ring.

    Amination: Introduction of the amino group through nucleophilic substitution reactions.

    Methoxylation: Addition of the methoxy group using methylating agents.

    Final Assembly: The final step involves the coupling of the prepared intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines.

Scientific Research Applications

1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds, while the fluoro and methoxy groups influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-1-(4-methoxyphenyl)propan-2-OL: Similar structure but lacks the fluoro group.

    1-Amino-1-(4-fluoro-2-hydroxyphenyl)propan-2-OL: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL is unique due to the presence of both fluoro and methoxy groups, which confer distinct electronic and steric properties. These features make it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-6,10,13H,12H2,1-2H3

InChI Key

ATPBBYQRFBRDJK-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=C(C=C(C=C1)F)OC)N)O

Origin of Product

United States

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